Ethyl 3-(3-bromo-4-fluorophenyl)-3-hydroxypropanoate
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Overview
Description
Ethyl 3-(3-bromo-4-fluorophenyl)-3-hydroxypropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a bromo and a fluoro substituent on the phenyl ring, along with a hydroxypropanoate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(3-bromo-4-fluorophenyl)-3-hydroxypropanoate typically involves the esterification of 3-(3-bromo-4-fluorophenyl)-3-hydroxypropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(3-bromo-4-fluorophenyl)-3-hydroxypropanoate can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The bromo substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: 3-(3-bromo-4-fluorophenyl)-3-oxopropanoate.
Reduction: Ethyl 3-(3-bromo-4-fluorophenyl)-3-hydroxypropanol.
Substitution: Ethyl 3-(3-methoxy-4-fluorophenyl)-3-hydroxypropanoate.
Scientific Research Applications
Ethyl 3-(3-bromo-4-fluorophenyl)-3-hydroxypropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-(3-bromo-4-fluorophenyl)-3-hydroxypropanoate involves its interaction with specific molecular targets. The presence of the bromo and fluoro substituents can influence the compound’s binding affinity and selectivity towards enzymes or receptors. The hydroxypropanoate ester group may undergo hydrolysis to release the active hydroxy acid, which can then interact with biological pathways.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-fluorophenol: Similar in structure but lacks the ester and hydroxypropanoate groups.
2-(3-Bromo-4-fluorophenyl)acetonitrile: Contains a nitrile group instead of the ester and hydroxypropanoate groups.
Uniqueness
Ethyl 3-(3-bromo-4-fluorophenyl)-3-hydroxypropanoate is unique due to the combination of its ester, hydroxypropanoate, bromo, and fluoro substituents
Properties
Molecular Formula |
C11H12BrFO3 |
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Molecular Weight |
291.11 g/mol |
IUPAC Name |
ethyl 3-(3-bromo-4-fluorophenyl)-3-hydroxypropanoate |
InChI |
InChI=1S/C11H12BrFO3/c1-2-16-11(15)6-10(14)7-3-4-9(13)8(12)5-7/h3-5,10,14H,2,6H2,1H3 |
InChI Key |
CVNOYVDANOGFON-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=CC(=C(C=C1)F)Br)O |
Origin of Product |
United States |
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